1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1210393-34-2
Cat. No.: VC6159633
Molecular Formula: C20H36ClNO2
Molecular Weight: 357.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210393-34-2 |
|---|---|
| Molecular Formula | C20H36ClNO2 |
| Molecular Weight | 357.96 |
| IUPAC Name | 1-(1-adamantylmethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H35NO2.ClH/c1-15-3-2-4-21(11-15)12-19(22)13-23-14-20-8-16-5-17(9-20)7-18(6-16)10-20;/h15-19,22H,2-14H2,1H3;1H |
| Standard InChI Key | IEWHMHIYQDNTPU-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The molecule comprises three primary components:
-
Adamantane moiety: A diamondoid hydrocarbon known for its high thermal stability and lipophilicity, enabling membrane penetration and receptor binding .
-
3-Methylpiperidine ring: A six-membered nitrogen-containing heterocycle with a methyl substituent at the 3-position, influencing steric and electronic interactions .
-
Propan-2-ol linker: A secondary alcohol bridge connecting the adamantane and piperidine groups, modified by a methoxy group at the 1-position .
The hydrochloride salt enhances aqueous solubility, critical for bioavailability in physiological systems .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₆ClNO₂ | |
| Molecular Weight | 357.96 g/mol | |
| IUPAC Name | 1-(1-adamantylmethoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol; hydrochloride | |
| SMILES | CC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Crystallographic and Conformational Insights
While no direct crystallographic data exists for this compound, studies on analogous adamantane derivatives reveal:
-
Adamantane adopts a chair conformation, maximizing van der Waals interactions .
-
Piperidine rings typically exhibit chair or boat conformations, with methyl substituents influencing ring puckering .
-
The propan-2-ol linker adopts a gauche conformation, optimizing hydrogen bonding between the hydroxyl group and adjacent atoms .
X-ray analyses of structurally related compounds, such as 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, demonstrate stabilization via C–H···S hydrogen bonds and dispersion forces . These interactions likely persist in the target compound, affecting its solid-state packing and solubility.
Synthetic Pathways and Reactivity
Hypothesized Synthesis
Although explicit synthetic routes for this compound are unpublished, plausible steps include:
-
Adamantane functionalization: Methoxylation of 1-adamantanol using methylating agents like methyl iodide .
-
Piperidine coupling: Nucleophilic substitution between 3-methylpiperidine and a brominated propanol intermediate .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key challenges involve controlling regioselectivity during adamantane methoxylation and minimizing racemization at the propan-2-ol chiral center.
Chemical Reactivity
-
Hydroxyl group: Participates in hydrogen bonding and esterification reactions .
-
Tertiary amine: Protonatable under physiological pH, enhancing water solubility .
-
Adamantane methoxy group: Resistant to metabolic oxidation due to steric hindrance .
Comparative Analysis with Structural Analogs
Piperidine vs. Morpholine Derivatives
Replacing piperidine with morpholine (as in REMHID and KUBDET compounds) increases hydrogen-bonding capacity but reduces lipophilicity . For example, 4-bromobenzyl N′-(adamantan-1-yl)morpholine-1-carbothioimidate exhibits 18% higher aqueous solubility than its piperidine analog .
Substituent Effects on Bioavailability
-
Nitro groups (e.g., in 4-nitrobenzyl derivatives) enhance electrophilicity but increase metabolic instability .
-
Bromine substituents improve halogen bonding but raise molecular weight, potentially reducing CNS penetration .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
-
LogP estimate: ~3.2 (calculated using fragment-based methods), indicating moderate lipophilicity .
-
Plasma protein binding: Predicted >90% due to adamantane’s hydrophobic surface.
Metabolic Pathways
Predominant Phase I reactions:
Future Research Directions
Priority Investigations
-
Crystallographic studies to resolve three-dimensional conformation .
-
In vitro receptor profiling against dopamine, serotonin, and NMDA receptors .
-
Solubility optimization via co-crystallization or prodrug strategies .
Therapeutic Target Hypotheses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume